2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide
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Overview
Description
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound features a unique structure that includes an imidazole ring, a benzyl group, and a bromophenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 1-benzylimidazole with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a bromine atom.
2-(1-benzylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(4-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding affinity, making it distinct from its analogs.
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS/c19-15-6-8-16(9-7-15)21-17(23)13-24-18-20-10-11-22(18)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQTCCLGTUXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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